Edaravone trimer
CAS No.: 68195-63-1
VCID: VC21333460
Molecular Formula: C30H26N6O3
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Edaravone trimer is a derivative of edaravone, a pyrazalone compound known for its antioxidant and free radical scavenging properties. Edaravone itself is widely used in the treatment of oxidative stress-related diseases such as amyotrophic lateral sclerosis (ALS) and ischemic stroke. The trimer form of edaravone is formed through the polymerization of edaravone radicals, resulting in a compound with potentially enhanced stability and unique properties compared to its monomeric form. Formation and Stability of Edaravone TrimerThe formation of edaravone trimer involves the reaction of edaravone radicals. This process can occur in aqueous solutions, particularly under conditions that facilitate radical formation, such as high temperatures and the presence of oxygen . The stability of the trimer is a significant aspect of its potential applications, as it may exhibit reduced degradation over time compared to other oxidative species formed during radical reactions. Molecular MechanismThe molecular mechanism of edaravone trimer involves its ability to donate electrons to neutralize free radicals, thereby preventing cellular damage. This action is similar to that of edaravone but may be enhanced due to the trimer's stability and unique structural properties. Research Findings and Potential ApplicationsResearch on edaravone trimer is ongoing, with studies focusing on its potential as a neuroprotective agent. The compound's stability and ability to interact with biological systems make it an interesting subject for further investigation in the treatment of oxidative stress-related diseases. |
---|---|
CAS No. | 68195-63-1 |
Product Name | Edaravone trimer |
Molecular Formula | C30H26N6O3 |
Molecular Weight | 518.6 g/mol |
IUPAC Name | 5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one |
Standard InChI | InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 |
Standard InChIKey | NJMSAXXLZUMLAT-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Canonical SMILES | CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Synonyms | 5,5',5''-trimethyl-2,2',2''-triphenyl-[4,4':4',4''-Ter-4H-pyrazole]-3,3',3''(2H,2'H,2''H)-trione; 4,4-bis(3-methyl-5-oxo-1-phenyl(2-pyrazolin-4-yl))-3-methyl-1-phenyl-2-pyrazol in-5-one; 2-Phenyl-5-methyl-4,4-bis(2-phenyl-3-oxo-5-methyl-3,4-dihydro-2H-pyrazole-4-yl)-3,4-dihydro-2H-pyrazole-3-one |
PubChem Compound | 11841550 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume